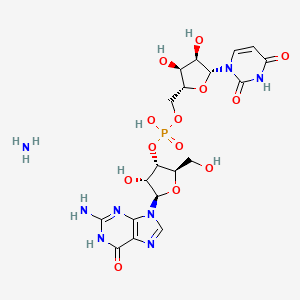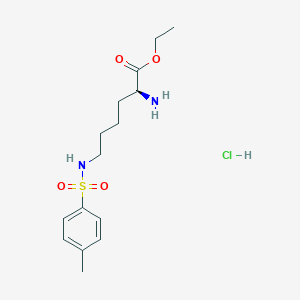
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H24N2O4S · HCl and a molecular weight of 364.89 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride typically involves the tosylation of L-lysine followed by esterification. The reaction conditions often include the use of tosyl chloride and an appropriate base, such as pyridine, to facilitate the tosylation reaction. The esterification step involves the use of ethanol and an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are L-lysine and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is used as a reagent in organic synthesis and peptide chemistry. It serves as a protecting group for the amino group of lysine, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the study of proteases and their inhibitors .
Wirkmechanismus
The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
N-alpha-P-Tosyl-L-lysine methyl ester hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
N-alpha-P-Tosyl-L-arginine methyl ester hydrochloride: This compound has a similar tosyl-protected structure but with arginine instead of lysine.
Uniqueness: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is unique due to its specific protecting group and ester functionality, which provide distinct reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C15H25ClN2O4S |
|---|---|
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
PANCUSOLRKZFFN-UQKRIMTDSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Kanonische SMILES |
CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


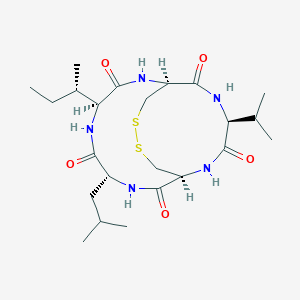
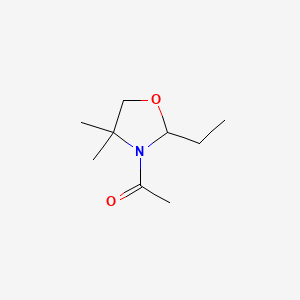
![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
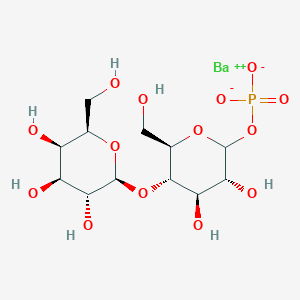
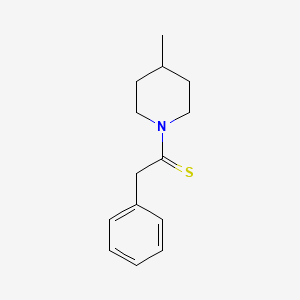
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
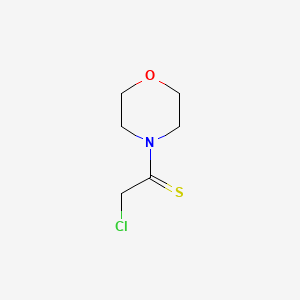

![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
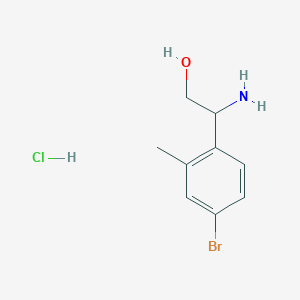
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
